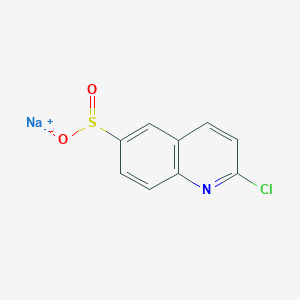

Sodium 2-chloroquinoline-6-sulfinate

Description

Properties

Molecular Formula |

C9H5ClNNaO2S |

|---|---|

Molecular Weight |

249.65 g/mol |

IUPAC Name |

sodium;2-chloroquinoline-6-sulfinate |

InChI |

InChI=1S/C9H6ClNO2S.Na/c10-9-4-1-6-5-7(14(12)13)2-3-8(6)11-9;/h1-5H,(H,12,13);/q;+1/p-1 |

InChI Key |

GJIDPVNAKIAGMR-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Cl)C=C1S(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for Sodium 2 Chloroquinoline 6 Sulfinate

Direct Synthesis Strategies from Precursor Compounds

The most straightforward approach to synthesizing Sodium 2-chloroquinoline-6-sulfinate involves a multi-step sequence starting from a basic quinoline (B57606) structure. This direct strategy focuses on the sequential introduction of the required functional groups—a chlorine atom at the 2-position and a sulfinate group at the 6-position—followed by conversion to the final sodium salt.

Sulfonation and Halogenation Methodologies

The direct synthesis paradigm typically involves two key transformations: halogenation of the pyridine (B92270) ring and sulfonation of the benzene (B151609) ring. A common and effective pathway begins with the formation of a 2-chloroquinoline (B121035) intermediate, which is then subjected to sulfonation.

A plausible and widely practiced route for obtaining the 2-chloroquinoline scaffold involves the use of a quinolin-2-one precursor. This precursor can be treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to efficiently replace the hydroxyl group with a chlorine atom.

Once 2-chloroquinoline is obtained, the next critical step is the introduction of a sulfonyl group at the 6-position. Direct sulfonation of the quinoline ring with fuming sulfuric acid often leads to a mixture of 5- and 8-sulfonic acid derivatives. uop.edu.pk To achieve regioselective substitution at the 6-position, a more controlled approach is necessary. A common industrial method is chlorosulfonation using chlorosulfonic acid (ClSO₃H). This reaction introduces a sulfonyl chloride group (-SO₂Cl) onto the aromatic ring. For 2-substituted quinolines, this substitution preferentially occurs at the 6- or 8-position.

The resulting intermediate, 2-chloroquinoline-6-sulfonyl chloride, is a key precursor to the target compound. scbt.com The final step in forming the sulfinate functional group is the reduction of this sulfonyl chloride. This transformation is a well-established method for preparing sulfinates. rsc.org A variety of reducing agents can be employed, with sodium sulfite (B76179) (Na₂SO₃) in an aqueous medium being one of the most common and effective choices. nih.gov The reaction proceeds by nucleophilic attack of the sulfite on the sulfonyl chloride, leading to the displacement of the chloride and formation of the sodium sulfinate salt.

Table 1: Key Reactions in the Direct Synthesis Pathway

| Step | Starting Material | Reagent(s) | Key Intermediate |

|---|---|---|---|

| Halogenation | Quinolin-2-one | POCl₃ | 2-Chloroquinoline |

| Sulfonation | 2-Chloroquinoline | ClSO₃H | 2-Chloroquinoline-6-sulfonyl chloride |

| Reduction | 2-Chloroquinoline-6-sulfonyl chloride | Na₂SO₃, NaHCO₃ | this compound |

Salt Formation and Purification Techniques

In the direct synthesis method where sodium sulfite is used as the reducing agent for 2-chloroquinoline-6-sulfonyl chloride, the sodium salt is formed in situ. The reaction is typically carried out in water, often with a base like sodium bicarbonate to neutralize the hydrochloric acid byproduct. nih.gov

If the sulfinic acid (2-chloroquinoline-6-sulfinic acid) were to be isolated first, its conversion to the sodium salt is a straightforward acid-base neutralization. This can be achieved by treating the sulfinic acid with a sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃), in an appropriate solvent.

Purification of the final product, this compound, is crucial for removing unreacted starting materials, byproducts, and inorganic salts. The primary technique employed is recrystallization. The crude product, isolated by filtration after the reaction, can be dissolved in a suitable solvent or solvent mixture (e.g., water-ethanol) at an elevated temperature and then allowed to cool slowly. google.com The desired sodium sulfinate, being less soluble at lower temperatures, will crystallize out, leaving impurities behind in the mother liquor. The purity of the final product can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Alternative Synthetic Routes and Their Comparative Analysis

Beyond the direct sequential functionalization, alternative strategies offer different approaches to the molecular framework of this compound. These routes may involve building the molecule from different precursors through functional group interconversions or constructing the heterocyclic system from multiple components in a single step.

Functional Group Interconversion Approaches

Functional Group Interconversion (FGI) provides pathways that start with a quinoline derivative where a different functional group already exists at the target position. ub.eduimperial.ac.uk This can be advantageous if the starting material is more readily available than the precursors for the direct route.

One potential FGI strategy involves a Sandmeyer-type reaction. This would begin with 6-amino-2-chloroquinoline. The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid). The diazonium group can then be replaced by a sulfinate group by reaction with sulfur dioxide in the presence of a copper catalyst, followed by neutralization with a sodium base.

Another FGI approach could start from 2-chloro-6-bromoquinoline. The bromo-substituent can be converted into the target sulfinate. Recent advancements have demonstrated methods for the synthesis of sodium arylsulfinates from aryl bromides using a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). nih.gov This involves forming an organometallic intermediate (e.g., an aryl lithium or Grignard reagent) from the bromo-quinoline, which then reacts with the SO₂ surrogate, followed by treatment with an aqueous sodium salt. nih.gov

Multicomponent Reaction Paradigms

Multicomponent reactions (MCRs) offer an elegant and efficient strategy for synthesizing complex molecules like quinolines in a single pot from three or more starting materials. researchgate.netrsc.org This approach embodies the principles of atom economy and procedural simplicity. Several classic named reactions can be adapted for this purpose.

For instance, a modified Friedlander synthesis could be envisioned. The classical Friedlander synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. To construct the target molecule, one could theoretically use a 2-amino-5-sulfinatosodium-benzaldehyde or a related ketone and react it with a two-carbon component that would generate the chloro-substituted pyridine ring.

Similarly, a Doebner-von Miller reaction, which typically involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound, could be adapted. iipseries.org A potential MCR could involve the reaction of a p-sulfinatosodium-aniline with an appropriate three-carbon α,β-unsaturated aldehyde or ketone precursor under acidic conditions to construct the desired quinoline ring system.

Table 2: Comparative Analysis of Synthetic Strategies

| Strategy | Key Advantages | Key Challenges |

|---|---|---|

| Direct Synthesis | Utilizes well-established, reliable reactions. Precursors like 2-chloroquinoline-6-sulfonyl chloride are known. scbt.com | May involve harsh reagents (e.g., ClSO₃H). Regioselectivity of sulfonation can be a concern. |

| Functional Group Interconversion (FGI) | Offers flexibility from different starting materials. Can avoid direct sulfonation. | Precursors (e.g., 6-amino-2-chloroquinoline) may require their own multi-step synthesis. Diazonium salts can be unstable. |

| Multicomponent Reaction (MCR) | High atom economy and step efficiency. rsc.org Convergent synthesis. | Development of specific MCRs for this exact substitution pattern may require significant research. Availability of highly functionalized starting materials can be limited. |

Optimization of Reaction Parameters and Yield Enhancement Methodologies

Optimizing the synthesis of this compound is essential for maximizing yield, minimizing byproducts, and ensuring an efficient and scalable process. The optimization focuses on key steps, particularly the sulfonation and the reduction of the sulfonyl chloride.

For the chlorosulfonation of 2-chloroquinoline, key parameters to optimize include:

Temperature: Sulfonation reactions are often temperature-dependent. Lower temperatures may slow the reaction but can increase regioselectivity and prevent the formation of polysulfonated byproducts. google.com

Molar Ratio: The ratio of the substrate to the chlorosulfonic acid is critical. An excess of the sulfonating agent can lead to unwanted side reactions, while an insufficient amount will result in incomplete conversion.

Reaction Time: Monitoring the reaction progress over time is necessary to determine the point of maximum conversion without significant byproduct formation.

For the reduction of 2-chloroquinoline-6-sulfonyl chloride to the sodium sulfinate, optimization would involve:

Solvent System: While water is a common solvent, the addition of a co-solvent could improve the solubility of the sulfonyl chloride and enhance the reaction rate.

pH Control: Maintaining a slightly basic pH (e.g., using sodium bicarbonate) is important to neutralize acid byproducts and ensure the stability of the sulfinate product. nih.gov

Temperature: This reaction is often exothermic. Controlling the temperature prevents potential degradation of the product and ensures a controlled reaction rate.

Modern approaches to yield enhancement, such as the use of microreactors, could also be applied. Microreactors offer superior control over mass and heat transfer, which can be particularly beneficial for highly exothermic reactions like sulfonation, leading to better yields and fewer byproducts. mdpi.com

Table 3: General Optimization Parameters for Key Synthetic Steps

| Parameter | Sulfonation Step (with ClSO₃H) | Reduction Step (with Na₂SO₃) | Potential Impact of Optimization |

|---|---|---|---|

| Temperature | Typically 0-50 °C | Typically 25-80 °C | Controls reaction rate and selectivity; prevents byproduct formation. nih.govgoogle.com |

| Solvent | Often neat or in a chlorinated solvent | Aqueous medium | Affects solubility of reactants, reaction rate, and ease of product isolation. |

| Reactant Ratio | 1:1 to 1:3 (Substrate:ClSO₃H) | 1:1.1 to 1:1.5 (Substrate:Na₂SO₃) | Ensures complete conversion while minimizing side reactions and excess reagent waste. |

| Catalyst | Generally not required | Phase-transfer catalysts could be explored | Can increase reaction rates, allowing for milder conditions. |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry into the synthesis of this compound focuses on re-evaluating traditional synthetic routes and implementing innovative, eco-friendly alternatives. This involves a holistic approach that considers every aspect of the chemical process, from starting materials to final product isolation. Key areas of advancement include the adoption of safer solvents, energy-efficient reaction conditions, and strategies to improve atom economy. ijpsjournal.comresearchgate.net

Atom Economy and Waste Prevention

A core principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product, a concept known as atom economy. wikipedia.org Traditional multi-step syntheses of substituted quinolines often suffer from poor atom economy, generating significant amounts of waste in the form of byproducts. scranton.edulibretexts.org

For instance, a conventional pathway to a 2-chloroquinoline scaffold might involve a classic named reaction like the Gould-Jacobs or Skraup synthesis, followed by chlorination using agents such as phosphorus oxychloride (POCl₃). nih.govnih.gov The subsequent introduction of the sulfinate group often proceeds via the reduction of a corresponding sulfonyl chloride, which itself is prepared from the quinoline intermediate. This entire sequence generates substantial waste, including spent reagents and unwanted side products. nih.gov

Modern approaches seek to improve atom economy by designing more direct and efficient reaction pathways. primescholars.com This includes the exploration of catalytic C-H functionalization to directly introduce the sulfinate group onto the pre-formed 2-chloroquinoline ring, thereby eliminating several steps and reducing waste. While specific applications to this compound are an area of ongoing research, the principle represents a significant methodological advancement.

Table 1: Comparison of Atom Economy in Synthetic Approaches

| Synthetic Approach | Key Transformation | Typical Reagents | Atom Economy | Waste Profile |

|---|---|---|---|---|

| Conventional Sulfination | Reduction of Sulfonyl Chloride | -SO₂Cl precursor, Na₂SO₃/Zn | Low | High (metal salts, unreacted reducing agents) |

| Catalytic C-H Sulfination (Hypothetical) | Direct C-H bond functionalization | Sulfinating agent, Transition metal catalyst | High | Low (catalyst is recyclable) |

Less Hazardous Chemical Syntheses

The principle of using and generating substances that possess little or no toxicity is paramount. jddhs.com The synthesis of quinoline derivatives has traditionally relied on hazardous reagents and harsh conditions. researchgate.net For example, chlorinating agents like POCl₃ are highly toxic and corrosive. nih.gov Similarly, the preparation of sulfonyl chlorides often requires chlorosulfonic acid, another hazardous substance.

Green chemistry encourages the replacement of these materials with safer alternatives. researchgate.net Research into the synthesis of related chloroquinolines has demonstrated the use of less hazardous chlorinating agents. Furthermore, developing catalytic systems that can achieve the desired transformations under milder conditions avoids the need for aggressive and toxic reagents. organic-chemistry.org For the sulfination step, enzymatic or biocatalytic methods, while still in early development for such specific substrates, represent a promising frontier for conducting reactions with high specificity and minimal hazard. jddhs.com

Safer Solvents and Auxiliaries

Solvents constitute a significant portion of the waste generated in chemical processes and are a major source of environmental pollution. jddhs.comwordpress.com Many classical organic reactions use volatile and often toxic organic solvents. Green chemistry advocates for minimizing solvent use or replacing hazardous solvents with benign alternatives. reagent.co.uk

Water is considered the safest and most environmentally friendly solvent. researchgate.net Research on quinoline synthesis has shown success using water as a solvent, particularly in conjunction with microwave assistance to enhance reaction rates. researchgate.net Other green solvents include ethanol, isopropanol, and deep eutectic solvents (DES), which are mixtures of compounds that have a much lower melting point than their individual components and are often biodegradable and of low toxicity. researchgate.netrsc.org The adoption of solvent-free reaction conditions, sometimes facilitated by techniques like mechanochemistry (grinding reagents together) or using ultrasound, represents an ideal scenario, completely eliminating solvent waste. nih.govresearchgate.net

Table 2: Evaluation of Solvents for Quinoline Synthesis

| Solvent | Classification | Key Advantages | Potential Drawbacks |

|---|---|---|---|

| Toluene / Dichloromethane | Hazardous / Volatile Organic Compound (VOC) | Good solvating power for nonpolar reagents | Toxic, environmental pollutant, high disposal cost |

| Water | Green / Benign | Non-toxic, non-flammable, inexpensive | Poor solubility for some organic substrates |

| Ethanol | Green / Bio-based | Renewable source, biodegradable, low toxicity | Can be flammable |

| Deep Eutectic Solvents (DES) | Green / Novel | Low toxicity, often biodegradable, tunable properties | Higher cost, potential issues with product separation |

| None (Solvent-free) | Ideal Green Approach | Eliminates solvent waste, simplifies workup | Not suitable for all reaction types |

Design for Energy Efficiency

Minimizing the energy requirements of chemical processes has both environmental and economic benefits. researchgate.net Traditional synthetic methods for heterocyclic compounds often involve prolonged heating at high temperatures. researchgate.net

Modern techniques such as microwave-assisted and ultrasound-assisted synthesis are being increasingly applied to the production of quinoline derivatives. ijpsjournal.comresearchgate.net These methods can dramatically reduce reaction times from hours to minutes and often lead to higher yields and cleaner reaction profiles by providing localized, efficient energy transfer directly to the reacting molecules. researchgate.net Such energy-efficient approaches not only reduce the carbon footprint of the synthesis but also increase throughput, making the process more economically attractive. nih.gov

Chemical Reactivity and Transformation Mechanisms of Sodium 2 Chloroquinoline 6 Sulfinate

Reactivity of the Sulfinate Moiety

The sodium sulfinate group (—SO₂Na) is a versatile functional group known to participate in extrusion reactions, generate radical species, and act as a nucleophile. rsc.org Its reactivity is often dictated by the specific reaction conditions employed, such as the choice of catalyst, oxidant, or reaction partner. researchgate.netnih.gov

Aryl sulfinates can undergo desulfinative reactions where the sulfinate group is eliminated as sulfur dioxide (SO₂). This transformation is particularly relevant in transition metal-catalyzed cross-coupling reactions. For instance, in palladium-catalyzed couplings, an aryl palladium intermediate can react with the sulfinate salt. The subsequent extrusion of SO₂ from the resulting palladium sulfinate complex is a critical step, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. acs.org The rate of SO₂ extrusion can be influenced by the structure of the aryl group and the ligands on the metal center. acs.org This process is also observed in certain radical cascade reactions, where the loss of SO₂ follows an initial radical addition, driving the reaction forward. acs.org

Table 1: Examples of Reactions Involving SO₂ Extrusion from Aryl Sulfinates

| Reaction Type | Catalyst/Conditions | Intermediate | Product Type |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Pd catalyst, ligand | Aryl-Pd-SO₂R | Biaryl, Aryl-heterocycle |

Sodium sulfinates are widely utilized as precursors to sulfonyl radicals (RSO₂•). researchgate.net These radicals can be generated under various conditions, including oxidative methods (e.g., using oxidants like K₂S₂O₈), photochemically, or electrochemically. researchgate.netnih.govacs.org The resulting 2-chloroquinoline-6-sulfonyl radical can then participate in a wide array of synthetic transformations.

Common radical reactions involving sulfinates include:

Addition to Alkenes and Alkynes : The sulfonyl radical can add across double and triple bonds, initiating cascade reactions or leading to the formation of vinyl or allyl sulfones. researchgate.nettandfonline.com

C-H Functionalization : Sulfonyl radicals can be involved in direct C-H functionalization reactions, allowing for the introduction of the sulfonyl group onto various substrates. researchgate.net

Multicomponent Reactions : The versatility of sulfonyl radicals makes them ideal partners in multicomponent reactions, enabling the construction of complex molecules in a single step. researchgate.net

The generation of the sulfonyl radical from sodium sulfinate is a key initiation step, which can be followed by propagation steps involving other radical species, making it a productive pathway for forming C-S, N-S, and O-S bonds. nih.gov The presence of radical scavengers like TEMPO can inhibit these reactions, confirming the involvement of radical intermediates. nih.gov

Table 2: Generation and Reactions of Sulfonyl Radicals from Sodium Sulfinates

| Generation Method | Conditions | Subsequent Reaction | Product Class |

|---|---|---|---|

| Chemical Oxidation | K₂S₂O₈, AgNO₃ | Addition to alkenes | β-Keto sulfones, Vinyl sulfones |

| Photochemical | Visible light, photocatalyst | Three-component reaction with alkenes | β-Pyridyl alkyl sulfones |

The sulfinate anion is a potent nucleophile, with the sulfur atom being the primary site of attack. researchgate.netnih.gov This nucleophilicity allows it to react with a wide range of electrophiles to form sulfones. nih.gov

Key reactions demonstrating the nucleophilic character of sulfinates include:

Reaction with Alkyl Halides : Sulfinates readily displace halides from alkyl halides (Sₙ2 reaction) to produce alkyl aryl sulfones.

Michael Addition : As a soft nucleophile, the sulfinate can participate in Michael additions to α,β-unsaturated carbonyl compounds.

Reaction with Epoxides : Ring-opening of epoxides by sulfinate anions yields β-hydroxy sulfones.

Addition to Iminium Ions : In Mannich-type reactions, sulfinates can act as nucleophiles, attacking iminium ions to form aminomethyl sulfones. nih.gov

The nucleophilic substitution can also occur at a sulfur atom, such as in the reaction with N-(arylthio)succinimides to form thiosulfonates. rsc.org The efficacy of these reactions highlights the sulfinate group's role as a versatile building block for introducing the sulfonyl moiety into organic molecules. rsc.org

Reactivity of the Quinoline (B57606) Core

The 2-chloroquinoline (B121035) ring system is characterized by an electron-deficient pyridine (B92270) ring fused to a benzene (B151609) ring. This electronic distribution governs its reactivity towards both electrophilic and nucleophilic reagents.

Quinoline undergoes electrophilic aromatic substitution (EAS) primarily on the benzene ring, as the pyridine ring is deactivated by the electronegative nitrogen atom. uop.edu.pk These reactions typically require vigorous conditions. uop.edu.pk The substitution generally occurs at the C-5 and C-8 positions. uop.edu.pk

For Sodium 2-chloroquinoline-6-sulfinate, the directing effects of the existing substituents must be considered:

The Quinoline Nitrogen : Strongly deactivating for the pyridine ring and directs electrophiles to the benzene ring.

The C-2 Chloro Group : A deactivating, ortho-, para-directing group. Its influence is primarily on the pyridine ring.

The C-6 Sulfinate Group : A deactivating, meta-directing group within the benzene ring.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Quinoline Core

| Reaction | Reagents | Predicted Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Nitro- and 7-nitro-2-chloroquinoline-6-sulfinate |

The C-2 and C-4 positions of the quinoline ring are electron-deficient due to the influence of the ring nitrogen and are thus activated for nucleophilic aromatic substitution (SₙAr). echemi.com The presence of a good leaving group, such as chlorine, at the C-2 position makes this site highly susceptible to attack by nucleophiles. researchgate.net

The mechanism is a two-step addition-elimination process:

Addition : A nucleophile attacks the C-2 carbon, breaking the aromaticity of the pyridine ring and forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom. echemi.com

Elimination : The chloride ion is expelled as a leaving group, and the aromaticity of the ring is restored, yielding the substituted quinoline product.

A wide variety of nucleophiles can displace the C-2 chlorine, including amines, alkoxides, and triazoles, making this a common strategy for functionalizing the quinoline core. researchgate.netyoutube.com The reactivity at the C-2 position is generally higher than at C-3 and is comparable to the C-4 position. echemi.com

Table 4: Examples of Nucleophilic Aromatic Substitution at the C-2 Position

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amines | R-NH₂ | 2-Aminoquinolines |

| Alkoxides | NaOR | 2-Alkoxyquinolines |

| Azides | NaN₃ | Tetrazolo[1,5-a]quinolines |

Functionalization of the Quinoline Nitrogen

The nitrogen atom in the quinoline ring of this compound is a key site for synthetic modifications, influencing the electronic properties and reactivity of the entire molecule. rsc.org As a tertiary amine incorporated within an aromatic system, it can undergo a variety of chemical transformations. nih.gov

One of the most fundamental reactions is the formation of quinolinium salts through N-alkylation. This reaction not only modifies the steric and electronic environment of the molecule but also activates the quinoline ring towards nucleophilic attack. The quaternization of the nitrogen atom enhances the electrophilicity of the ring system, facilitating reactions that might not occur with the neutral quinoline derivative.

Furthermore, the quinoline nitrogen can be oxidized to form the corresponding N-oxide. This transformation is significant as it can alter the regioselectivity of subsequent functionalization reactions. For instance, the presence of the N-oxide can direct electrophilic substitution to different positions on the quinoline ring than would be observed with the parent quinoline. It can also be a precursor for introducing other functional groups at the C2 position. mdpi.comnih.gov

The functionalization of the quinoline nitrogen is a versatile strategy for diversifying the chemical space of this compound, enabling the synthesis of a wide array of derivatives with potentially novel properties and applications.

Intermolecular and Intramolecular Reactivity Patterns

The reactivity of this compound is characterized by the interplay of its distinct functional groups: the reactive 2-chloro substituent on the quinoline ring and the nucleophilic sulfinate group. This duality allows for a range of intermolecular and intramolecular transformations.

The chlorine atom at the C2 position of the quinoline ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a variety of functional groups by reacting this compound with different nucleophiles. For example, it can react with amines, alcohols, and thiols to yield the corresponding 2-amino, 2-alkoxy, and 2-thioether quinoline derivatives. mdpi.com

The sodium sulfinate group, on the other hand, can act as a nucleophile itself or as a precursor to sulfonyl radicals. nih.govnih.gov In intermolecular reactions, the sulfinate can participate in couplings with electrophiles. Under radical conditions, it can be used to introduce a sulfonyl group onto other molecules. nih.gov

The presence of both a reactive electrophilic site (C2-Cl) and a nucleophilic group (sulfinate) within the same molecule opens up possibilities for intramolecular reactions. Depending on the reaction conditions, intramolecular cyclization could occur, leading to the formation of novel heterocyclic systems. Computational studies on related sulfinates suggest that intramolecular homolytic substitution is a feasible pathway for ring formation. rsc.org

Table 1: Examples of Intermolecular Reactions of Related 2-Chloroquinolines and Sulfinates

| Reactant 1 | Reactant 2 | Product Type | Reaction Type |

| 2-Chloroquinoline | Phenylacetylene | 2-(Phenylethynyl)quinoline | Substitution |

| 2-Chloroquinoline-3-carbaldehyde | 2-Aminobenzimidazole | Benzoimidazo-quinazoline derivative | Condensation/Cyclization |

| Sodium Arylsulfinate | N-Amidopyridinium Salt | C4-Sulfonylated Pyridine | Cross-coupling |

| Quinoline N-oxide | Sulfonyl Chloride | 2-Sulfonyl Quinoline | Sulfonylation |

This table presents examples of reactions involving the core functional groups of this compound, illustrating their potential reactivity.

Advanced Spectroscopic and Structural Elucidation Techniques Applied to Sodium 2 Chloroquinoline 6 Sulfinate

Mass Spectrometry for Fragmentation Pathways and Isotopic Abundance Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a compound's elemental composition by measuring its mass with extremely high accuracy and precision. nih.gov For Sodium 2-chloroquinoline-6-sulfinate, HRMS would be employed to verify its molecular formula, C₉H₅ClNNaO₂S.

In a typical analysis, the compound would be ionized, often using electrospray ionization (ESI), to form ions such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺ in positive ion mode, or the sulfinate anion [M-Na]⁻ in negative ion mode. The mass-to-charge ratio (m/z) of these ions is then measured. The high resolving power of instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers allows for the differentiation between ions with very similar nominal masses. nih.gov The experimentally measured accurate mass is compared against the theoretical mass calculated from the elemental formula. A match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the proposed formula.

Table 1: Theoretical HRMS Data for this compound Isotopologues

| Ion Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| [M-Na]⁻ (³⁵Cl) | [C₉H₅³⁵ClNO₂S]⁻ | 225.9735 |

| [M-Na]⁻ (³⁷Cl) | [C₉H₅³⁷ClNO₂S]⁻ | 227.9705 |

| [M+H]⁺ (³⁵Cl) | [C₉H₆³⁵ClNNaO₂S]⁺ | 249.9700 |

This interactive table outlines the expected high-resolution mass data for the primary isotopic forms of the compound's ions.

The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would also be observed, further confirming the presence of a single chlorine atom in the structure. uab.edu

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. uab.edu For this compound, the sulfinate anion ([C₉H₅ClNO₂S]⁻, m/z 226) would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to break covalent bonds, revealing the connectivity of the molecule.

The fragmentation of sulfonamides and related compounds often involves the cleavage of the carbon-sulfur or sulfur-oxygen bonds. nih.gov Key expected fragmentation pathways for the 2-chloroquinoline-6-sulfinate anion would include:

Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation for sulfinates is the neutral loss of SO₂ (63.9619 Da). This would result in the formation of a 2-chloroquinolin-6-yl anion.

Cleavage of the C-S Bond: Direct cleavage of the bond between the quinoline (B57606) ring and the sulfinate group could occur, leading to the formation of a 2-chloroquinoline (B121035) radical anion or related fragments.

Fragmentation of the Quinoline Ring: The heterocyclic ring system itself can undergo fragmentation, although this typically requires higher collision energies.

Table 2: Predicted MS/MS Fragmentation of the [M-Na]⁻ Ion of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Structure | Neutral Loss |

|---|---|---|---|

| 226.0 | 162.0 | [C₉H₅ClN]⁻ | SO₂ |

| 226.0 | 178.0 | [C₉H₅ClS]⁻ | O₂ |

This interactive table details the plausible fragmentation pathways and resulting product ions that would be observed in an MS/MS experiment.

Vibrational Spectroscopy for Bonding and Functional Group Characterization

Advanced Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. It is an invaluable tool for identifying the functional groups present in a compound. For this compound, the FTIR spectrum would display characteristic absorption bands corresponding to its distinct structural features.

The spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), which is unique to the molecule as a whole. Key expected vibrational frequencies for this compound are based on data from similar quinoline and sulfonate structures. orientjchem.org

Quinoline Ring Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring typically appear in the 1650-1450 cm⁻¹ region. chemijournal.com

Sulfinate Group Vibrations: The S=O stretching vibration of the sulfinate group is a strong, characteristic band, typically observed in the 1100-1000 cm⁻¹ range.

C-Cl Vibration: The stretching vibration of the carbon-chlorine bond is expected to appear in the 800-600 cm⁻¹ region. orientjchem.org

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (Quinoline) | 3100-3000 | Medium-Weak |

| C=N Stretch | Quinoline Ring | 1630-1580 | Medium |

| C=C Stretch | Aromatic (Quinoline) | 1590-1450 | Medium-Strong |

| S=O Stretch | Sulfinate | 1100-1000 | Strong |

This interactive table summarizes the anticipated FTIR peaks, correlating them with specific functional groups within the molecule.

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy is a complementary vibrational technique to FTIR. It relies on the inelastic scattering of monochromatic light from a laser source. mdpi.com While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, making it particularly effective for analyzing non-polar bonds and symmetric vibrations, such as the aromatic ring system.

For this compound, the Raman spectrum would be expected to show strong signals for the quinoline ring's C=C stretching modes. The C-S and C-Cl bonds would also produce characteristic Raman signals.

Surface-Enhanced Raman Scattering (SERS) is an advanced technique that can dramatically amplify the Raman signal, often by several orders of magnitude, allowing for the detection of trace amounts of an analyte. nih.gov This enhancement occurs when the analyte is adsorbed onto or in close proximity to a nanostructured metallic surface, typically gold or silver. mdpi.com SERS could be employed for highly sensitive detection of this compound. The orientation of the molecule on the SERS substrate would influence which vibrational modes are most enhanced. For instance, if the sulfinate group interacts directly with the metal surface, its corresponding vibrational signals would likely experience the greatest enhancement.

Electronic Spectroscopy for Understanding Electronic Transitions

Ultraviolet-Visible (UV-Vis) Spectroscopy and Aromaticity

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the absorption is dominated by π → π* transitions within the conjugated quinoline ring system.

The UV-Vis spectrum of quinoline and its derivatives typically displays three main absorption bands, analogous to those of naphthalene:

α-band (or B-band): A highly intense band at shorter wavelengths.

p-band (or ¹Lₐ band): A band of moderate intensity.

β-band (or ¹Lₑ band): A lower intensity band with fine vibrational structure at the longest wavelengths.

The presence of substituents on the quinoline ring—in this case, the chloro group at position 2 and the sulfinate group at position 6—acts as auxochromes. These groups can perturb the electronic structure of the aromatic system, typically causing a bathochromic (red) shift of the absorption maxima to longer wavelengths and potentially altering their intensities. The UV-Vis spectrum provides a direct connection to the aromaticity of the system; changes in the position of absorption bands can reflect changes in the delocalization of the π-electron system. nih.gov

Table 4: Expected UV-Vis Absorption Maxima for this compound in a Polar Solvent

| Transition Band | Typical Wavelength Range (nm) for Quinoline | Expected Shift due to Substituents |

|---|---|---|

| α-band | ~220-230 | Bathochromic (Red Shift) |

| p-band | ~270-280 | Bathochromic (Red Shift) |

This interactive table presents the characteristic electronic transitions for the quinoline core and the anticipated effect of the chloro and sulfinate substituents.

Circular Dichroism (CD) for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the three-dimensional structure of chiral molecules. It measures the differential absorption of left- and right-handed circularly polarized light by a sample. For derivatives of this compound that incorporate a chiral center or exhibit axial or helical chirality, CD spectroscopy would be an indispensable tool for assigning absolute stereochemistry and studying conformational properties in solution. uni-muenchen.decolumbia.edu

The application of CD to chiral quinoline derivatives often focuses on the electronic transitions of the aromatic quinoline chromophore. When a stereocenter is introduced, it perturbs the electronically excited states of the quinoline ring system, leading to non-zero differential absorption of circularly polarized light, which manifests as a CD spectrum. The resulting CD signals, known as Cotton effects (either positive or negative peaks), provide critical information about the spatial arrangement of atoms around the chromophore.

In practice, the stereochemical assignment of a chiral derivative would involve comparing its experimental CD spectrum with spectra calculated using theoretical methods like Density Functional Theory (DFT). nih.gov By calculating the theoretical CD spectra for all possible stereoisomers (e.g., R and S configurations), a direct comparison with the experimental spectrum allows for the unambiguous assignment of the absolute configuration of the synthesized molecule. nih.gov

For more complex derivatives, such as those that might form helical structures (foldamers), CD spectroscopy can determine the preferred helical sense (P- or M-helicity). uni-muenchen.dersc.org The sign of the Cotton effects observed in the CD spectra of such assemblies can be directly correlated to the right-handed (P) or left-handed (M) twist of the molecular helix. rsc.orgmdpi.com

While no specific data exists for chiral derivatives of this compound, the table below illustrates the type of data that would be generated in such a study. The data points are hypothetical and serve to demonstrate how CD results are typically presented.

Table 1: Illustrative CD Spectroscopic Data for Hypothetical Chiral Quinoline Derivatives This table is for illustrative purposes only, as specific experimental data for these compounds is not available in the literature.

| Hypothetical Chiral Derivative | Configuration | Wavelength (λmax) [nm] | Molar Ellipticity ([θ]) [deg·cm²·dmol⁻¹] | Associated Transition |

|---|---|---|---|---|

| (R)-2-chloro-6-(1-phenylethyl)sulfinylquinoline | R | 315 | +1.5 x 10⁴ | π → π |

| (S)-2-chloro-6-(1-phenylethyl)sulfinylquinoline | S | 315 | -1.4 x 10⁴ | π → π |

| Quinoline Helical Oligomer (Derivative A) | P-Helix | 340 | +8.2 x 10⁴ | Exciton Coupling |

| Quinoline Helical Oligomer (Derivative B) | M-Helix | 340 | -8.5 x 10⁴ | Exciton Coupling |

Computational and Theoretical Investigations of Sodium 2 Chloroquinoline 6 Sulfinate

Strategic Applications of Sodium 2 Chloroquinoline 6 Sulfinate in Complex Organic Synthesis

Role as a Precursor in Heterocyclic Synthesis

The inherent reactivity of the 2-chloroquinoline (B121035) scaffold makes sodium 2-chloroquinoline-6-sulfinate a valuable precursor for the synthesis of a diverse range of modified quinoline (B57606) derivatives and more complex polycyclic systems.

Formation of Modified Quinoline Derivatives

The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. This reactivity is a cornerstone for the synthesis of modified quinoline derivatives. For instance, treatment with amines, alcohols, or thiols can lead to the corresponding 2-amino, 2-alkoxy, or 2-thioquinolines, respectively. The sulfinate group at the 6-position can also be transformed, for example, through oxidation to the corresponding sulfonyl chloride, which can then be converted to sulfonamides or sulfonate esters.

| Starting Material | Reagent/Conditions | Product |

| This compound | R-NH2, Base | Sodium 2-(alkyl/aryl)aminoquinoline-6-sulfinate |

| This compound | R-OH, Base | Sodium 2-alkoxy/aryloxyquinoline-6-sulfinate |

| This compound | R-SH, Base | Sodium 2-alkyl/arylthioquinoline-6-sulfinate |

| This compound | 1. Oxidation (e.g., NCS) 2. R2NH | 2-Chloroquinoline-6-sulfonamide |

Annulation Reactions and Polycyclic Systems

The functional groups on the this compound backbone can serve as handles for the construction of fused polycyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing quinoline core, are a powerful strategy for building molecular complexity. For example, the 2-chloro position can be functionalized with a group capable of undergoing an intramolecular cyclization. Furthermore, the sulfinate group could potentially be used to direct or participate in cyclization reactions. The synthesis of fused tetracyclic systems containing a quinoline nucleus is of significant interest due to the prevalence of such motifs in bioactive natural products and pharmaceuticals. nih.gov

Utility in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The 2-chloroquinoline moiety of this compound is an excellent substrate for a variety of such transformations.

C-C Bond Formation (e.g., Heck, Suzuki, Sonogashira-type)

The reactive C-Cl bond at the 2-position of the quinoline ring readily participates in palladium-catalyzed cross-coupling reactions.

Heck Reaction: This reaction allows for the formation of a new carbon-carbon bond by coupling the 2-chloroquinoline with an alkene. nih.gov This provides a direct route to 2-alkenylquinoline derivatives.

Suzuki Coupling: The Suzuki reaction, which couples an organoboron reagent with an organic halide, is a robust method for forming biaryl linkages. acs.orgorganic-chemistry.org this compound can be coupled with various aryl or heteroaryl boronic acids or esters to generate 2-arylquinoline derivatives. nih.gov

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an organic halide, providing access to 2-alkynylquinolines. mdpi.comorganic-chemistry.org These products are valuable intermediates for further transformations.

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type |

| Heck | Alkene (R-CH=CH2) | Pd catalyst, Base | 2-Alkenylquinoline |

| Suzuki | Boronic acid (R-B(OH)2) | Pd catalyst, Base | 2-Arylquinoline |

| Sonogashira | Terminal alkyne (R-C≡CH) | Pd catalyst, Cu(I) cocatalyst, Base | 2-Alkynylquinoline |

C-N and C-S Bond Formation

Beyond C-C bond formation, the 2-chloroquinoline moiety can also be utilized in palladium- or copper-catalyzed cross-coupling reactions to form carbon-nitrogen and carbon-sulfur bonds. Buchwald-Hartwig amination, for instance, would enable the coupling of various amines to the 2-position. Similarly, C-S bond formation can be achieved by coupling with thiols or their surrogates, providing access to 2-thioquinolines. Furthermore, aryl sulfinates can themselves be used in Chan-Lam type C-S coupling reactions. organic-chemistry.orgnih.gov

Participation in Radical-Mediated Transformations

Decarboxylative or Desulfonative Coupling Reactions

Decarboxylative and desulfonative coupling reactions represent powerful and modern strategies for the formation of carbon-carbon and carbon-heteroatom bonds, utilizing carboxylic acids or sulfonic acid derivatives as readily available starting materials. These methods are valued for their ability to generate valuable chemical bonds often with the extrusion of benign byproducts like carbon dioxide.

Sodium sulfinates are well-established reagents in a variety of coupling reactions, particularly in decarboxylative sulfonylation. In these reactions, a sulfonyl group is introduced into a molecule with the concurrent loss of a carboxyl group. However, a thorough review of scientific literature reveals no specific studies or published data on the use of This compound in such transformations. While the sulfinate moiety would be expected to participate in these reactions, the specific reaction conditions, scope, and efficiency for this particular substrate have not been documented.

Similarly, desulfonative couplings, which involve the displacement of a sulfonyl group, have not been reported with This compound as a substrate. The potential for the 2-chloroquinoline core to influence the reactivity of the sulfinate group in these coupling paradigms remains an unexplored area of research.

Atom Transfer Radical Addition (ATRA)

Atom Transfer Radical Addition (ATRA) is a robust method for the formation of carbon-carbon and carbon-halogen bonds. This process typically involves the generation of a radical species from an organic halide in the presence of a transition metal catalyst, which then adds across a double or triple bond.

While sulfonyl chlorides are known to participate in radical addition reactions, the direct involvement of sodium sulfinates, such as This compound , in classical ATRA mechanisms is not a commonly reported transformation. More prevalent is the generation of sulfonyl radicals from sodium sulfinates under oxidative conditions for subsequent addition reactions. No specific research has been found that details the application of This compound as either a precursor to a radical species or as a substrate in ATRA reactions.

Applications in Chiral Ligand Synthesis

The quinoline scaffold is a privileged structure in the design of chiral ligands for asymmetric catalysis due to its rigid, planar geometry and the coordinating ability of the nitrogen atom. Functionalization of the quinoline ring allows for the introduction of various chiral auxiliaries and additional coordinating groups, leading to a diverse array of ligands that have found application in a multitude of enantioselective transformations.

Despite the potential for the 2-chloro and 6-sulfinate groups of This compound to serve as handles for further chemical modification, there are no reports in the scientific literature describing its use as a precursor or intermediate in the synthesis of chiral ligands. The development of synthetic routes to transform the sulfinate or displace the chloro group to introduce chirality or other coordinating moieties has not been documented for this specific compound.

Role as a Building Block for Advanced Materials Precursors

Functionalized heterocyclic compounds are of significant interest in materials science for the development of organic electronics, polymers with specialized properties, and functional dyes. The quinoline nucleus, in particular, is known for its photophysical properties and has been incorporated into various materials.

The specific compound, This compound , has not been identified in the literature as a precursor for advanced materials. The potential for this molecule to be elaborated into monomers for polymerization, organic light-emitting diode (OLED) materials, or other functional materials remains an area open to future investigation. The influence of the chloro and sulfinate substituents on the electronic and photophysical properties of any derived materials has yet to be explored.

Mechanistic Studies of Reactions Involving Sodium 2 Chloroquinoline 6 Sulfinate

Investigation of Reaction Kinetics and Rate Laws

The study of reaction kinetics provides critical insights into the sequence of elementary steps that constitute a reaction mechanism. For reactions involving Sodium 2-chloroquinoline-6-sulfinate, the rate law is highly dependent on the nature of the reaction pathway, which can be either a polar, two-electron process or a single-electron transfer (SET) radical process.

The general rate law for such a process would be:

Rate = k [this compound] [Nucleophile]

The rate constant, k, would be influenced by factors such as solvent polarity and the electronic nature of the nucleophile.

Conversely, for radical-mediated reactions , the kinetics can be more complex. These reactions often involve an initiation step, where the sulfonyl radical (2-chloroquinoline-6-SO₂•) is generated from the sulfinate salt. This can be achieved through thermal, photochemical, or redox-initiated processes. rsc.orgnih.gov For instance, in reactions initiated by an oxidant like K₂S₂O₈, the rate may depend on the concentration of the initiator. acs.org The subsequent propagation steps involving the sulfonyl radical would contribute to a multi-term rate law. The quantum yield in photochemical variants can indicate the presence of a productive radical chain pathway. rsc.org

A hypothetical kinetic data table for an SNAr reaction is presented below to illustrate the determination of reaction order.

| Experiment | Initial [2-chloroquinoline derivative] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁴ |

Identification and Characterization of Reaction Intermediates

The identification of transient intermediates is fundamental to elucidating a reaction mechanism. Depending on the pathway, reactions of this compound can involve distinct intermediates.

For the SNAr pathway , the reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex . masterorganicchemistry.comnih.gov This complex is formed by the addition of the nucleophile to the C2 carbon, temporarily breaking the aromaticity of the quinoline (B57606) ring. The negative charge is delocalized over the ring system, stabilized by the electron-withdrawing nitrogen atom. The subsequent expulsion of the chloride leaving group restores aromaticity and yields the final product.

In radical pathways , the key intermediate is the sulfonyl radical (ArSO₂•). The formation of sulfonyl radicals from sodium sulfinates via oxidation (e.g., electrochemically or with chemical oxidants) is well-established. acs.orgnih.gov These radicals are electrophilic and can engage in various reactions, such as addition to double bonds or aromatic systems. For instance, in Minisci-like reactions, the sulfonyl radical could add to a protonated quinoline ring, forming a radical cation intermediate, which is then oxidized and deprotonated to yield a C-H functionalized product. acs.org The involvement of such radicals can be confirmed experimentally through radical trapping experiments using agents like 1,1-diphenylethylene (B42955) or TEMPO. nih.gov

| Reaction Pathway | Key Intermediate | Structural Features | Detection Method |

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | sp³-hybridized carbon at the site of attack; negative charge delocalized over the aromatic ring. | Low-temperature NMR, Mass Spectrometry. |

| Radical-Mediated Reaction | Sulfonyl Radical (ArSO₂•) | Planar, electron-deficient radical centered on sulfur. | Electron Paramagnetic Resonance (EPR) Spectroscopy, Radical Trapping Experiments. |

| Radical-Mediated Reaction | Radical Adduct | Intermediate formed by the addition of the sulfonyl radical to another molecule (e.g., an alkene or arene). | Mass Spectrometry, Product Analysis. |

Isotopic Labeling Studies for Pathway Determination

Isotopic labeling is a powerful tool for determining reaction pathways and identifying rate-determining steps. By replacing an atom with its heavier isotope (e.g., ¹³C for ¹²C, or ³⁴S for ³²S), one can measure the kinetic isotope effect (KIE), which is the ratio of the reaction rate of the light isotopologue to the heavy one (k_light / k_heavy).

For radical reactions , isotopic labeling can help trace the origin of atoms in the final product. For example, using this compound labeled with ³⁴S would confirm that the sulfur atom in the final sulfonylated product originates from the sulfinate reagent. KIEs can also be used to probe the transition state of radical addition steps.

Computational Verification of Proposed Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), serves as a vital tool for verifying proposed reaction mechanisms. It allows for the calculation of the energies of reactants, transition states, and intermediates, providing a quantitative picture of the reaction energy profile. rsc.orgnih.gov

For reactions of this compound, DFT calculations can be employed to:

Compare Pathway Energetics : The activation barriers for the SNAr and radical pathways can be calculated to predict which mechanism is more favorable under specific conditions.

Characterize Intermediates : The structures and stabilities of proposed intermediates, such as the Meisenheimer complex in an SNAr reaction or radical adducts, can be modeled. nih.gov

Analyze Transition States : The geometry of transition states can be located and analyzed. For an SNAr reaction, this can help determine whether the mechanism is stepwise or concerted. rsc.org

Explain Regioselectivity : In cases where multiple reaction sites are available, such as C-H functionalization on the quinoline ring, DFT can calculate the activation energies for addition at different positions, thereby explaining the observed regioselectivity. rsc.org

Model Solvent Effects : The influence of the solvent on the reaction can be incorporated into the calculations to provide a more accurate energy profile.

For example, a computational study on the reactivity of a 2-chloroquinoline (B121035) derivative used DFT with the B3LYP functional and the 6-311++G(d,p) basis set to analyze the molecular structure, electronic properties (HOMO-LUMO), and electrostatic potential, all of which are crucial for understanding its reactivity. nih.gov

Influence of Catalysis and Solvent Effects on Reaction Pathways

The choice of catalyst and solvent can dramatically influence the outcome of a reaction, often by favoring one mechanistic pathway over another.

Catalysis :

Base Catalysis : In reactions where the sulfinate acts as a nucleophile, a base can enhance its nucleophilicity. However, in some systems, base catalysis can dramatically accelerate an otherwise unfavorable addition pathway in a polar, two-electron process. rsc.orgnih.gov

Transition Metal Catalysis : Copper catalysts have been shown to be effective in mediating reactions between sodium sulfinates and quinoline derivatives. For instance, a Cu-catalyzed deoxygenative C2-sulfonylation of quinoline N-oxides proceeds via a Minisci-like radical coupling, where the catalyst likely facilitates the generation of the sulfonyl radical. acs.org

Photocatalysis : Visible-light photocatalysis can promote single-electron transfer from the sulfinate to a suitable acceptor, generating a sulfonyl radical and initiating a radical cascade. This approach often avoids the need for external chemical oxidants. rsc.org

Solvent Effects : The polarity of the solvent can significantly impact reaction rates and mechanisms.

For the SNAr pathway , which involves the formation of a charged Meisenheimer intermediate, polar aprotic solvents (e.g., DMSO, DMF) are typically preferred as they can stabilize this charged species without solvating the nucleophile too strongly.

For radical reactions , the choice of solvent is often less critical for stabilizing intermediates, but it can influence the solubility of reagents and the efficiency of radical chain processes. In some photocatalytic reactions, the solvent itself can play a role in the formation of electron donor-acceptor (EDA) complexes. researchgate.net

The table below summarizes the expected influence of different conditions on the likely reaction pathway.

| Condition | Effect on SNAr Pathway | Effect on Radical Pathway |

| Catalyst | Generally uncatalyzed or base-catalyzed. | Can be initiated by transition metals (e.g., Cu), photocatalysts, or chemical oxidants (e.g., K₂S₂O₈). |

| Solvent | Favored by polar, aprotic solvents (e.g., DMSO, DMF) that stabilize the Meisenheimer complex. | Less dependent on polarity; solvent choice often based on solubility and inertness to radical conditions. |

| Initiator | Not applicable. | Requires an initiator (light, heat, redox agent) to generate the initial sulfonyl radical. |

Future Research Directions and Emerging Paradigms in Sodium 2 Chloroquinoline 6 Sulfinate Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity

The functionalization of the quinoline (B57606) core is a central theme in modern organic synthesis. rsc.org For a substrate like sodium 2-chloroquinoline-6-sulfinate, the C2-chloro group is a prime target for transition-metal-catalyzed cross-coupling reactions. Future efforts will likely focus on developing catalytic systems that offer higher efficiency, broader substrate scope, and milder reaction conditions than current standards.

Palladium-based catalysts, while effective, are often expensive. Research into catalysts based on more abundant and economical first-row transition metals like nickel and copper is a significant trend. mdpi.com For instance, nickel-catalyzed arylations of electron-deficient heteroarenes have shown promise and could be adapted for this specific substrate. mdpi.com Furthermore, the advent of photoredox catalysis presents an opportunity to access novel reaction pathways under exceptionally mild conditions, potentially enabling couplings that are challenging with traditional thermal methods.

| Catalytic System | Potential Reaction | Key Advantages | Research Focus |

|---|---|---|---|

| Palladium(II)/Ligand Complexes | Suzuki, Heck, Sonogashira, Buchwald-Hartwig couplings at C2 | Well-established, high efficiency | Developing ligands for lower catalyst loading and room temperature reactions |

| Nickel(II)/Ligand Complexes | Cross-coupling with organozinc or Grignard reagents at C2 | More economical than palladium | Overcoming catalyst deactivation and improving functional group tolerance |

| Copper(I)/Ligand Complexes | Ullmann-type couplings, C-N and C-O bond formation at C2 | Low cost, unique reactivity for heteroatom coupling | Expanding substrate scope beyond activated partners |

| Photoredox Catalysis (e.g., Ru or Ir complexes) | Radical-mediated couplings, Giese additions | Extremely mild conditions (visible light), novel reaction pathways | Substrate activation and managing radical side reactions |

Exploration of Sustainable Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes. researchgate.netacs.org Traditional methods for synthesizing and functionalizing quinolines often rely on hazardous solvents, stoichiometric reagents, and high temperatures, leading to significant environmental impact. nih.gov Future research on this compound will prioritize the development of more sustainable alternatives.

| Sustainable Approach | Traditional Counterpart | Environmental Benefit | Research Challenge |

|---|---|---|---|

| Use of Green Solvents (e.g., water, ethanol) | Chlorinated solvents, DMF, DMSO | Reduced toxicity and waste | Ensuring reagent solubility and reactivity |

| Microwave-Assisted Synthesis | Conventional oil bath heating | Drastic reduction in reaction time and energy use | Scalability and managing localized heating |

| Ultrasonic Irradiation | Mechanical stirring at high temperatures | Energy efficiency, enhanced mass transfer | Specialized equipment and reaction scale limitations |

| Catalyst-Free or Biocatalytic Methods | Stoichiometric strong acids or metal catalysts | Elimination of toxic reagents and metal waste | Discovering suitable conditions or enzymes |

Integration with Flow Chemistry and Automated Synthesis Methodologies

Flow chemistry, or continuous manufacturing, is revolutionizing chemical synthesis from laboratory research to industrial production. sci-hub.se Its inherent advantages, such as superior heat and mass transfer, enhanced safety for hazardous reactions, and ease of scalability, make it an ideal platform for exploring the chemistry of this compound. nih.govuc.pt

Future work could involve developing a continuous flow process for the synthesis of the parent compound itself or for its subsequent high-throughput functionalization. durham.ac.uk Coupling a flow reactor with automated reagent dispensing and in-line purification and analysis (e.g., HPLC, NMR) would enable the rapid generation of a library of derivatives. durham.ac.uk This automated approach accelerates the discovery of new compounds with desirable properties and facilitates efficient process optimization. durham.ac.ukmdpi.com

| Parameter | Batch Chemistry | Flow Chemistry Advantage | Application to Target Compound |

|---|---|---|---|

| Safety | Large volumes of reagents, potential for thermal runaway | Small reactor volumes, superior temperature control | Safely handling reactive intermediates generated from the sulfinate group |

| Scalability | Difficult, requires re-optimization | Straightforward by running the system for longer | Seamless transition from lab-scale discovery to pilot-scale production |

| Reproducibility | Can vary with scale and operator | Highly consistent due to precise control of parameters | Ensuring consistent quality of synthesized derivatives for screening |

| Automation | Labor-intensive, sequential operations | Easily integrated with pumps, robotics, and in-line analytics | Automated library synthesis by varying coupling partners for the C2-Cl position |

Theoretical Prediction of Unexplored Reactivity Profiles

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding molecular behavior. scirp.orgnih.gov Applying DFT calculations to this compound can provide deep insights into its electronic structure, stability, and reactivity, guiding experimental work and uncovering new reaction possibilities. nih.gov

Theoretical studies can map the molecular electrostatic potential (MEP) to identify sites susceptible to electrophilic or nucleophilic attack. Calculation of Frontier Molecular Orbitals (HOMO-LUMO) can predict the outcomes of pericyclic reactions and charge-transfer interactions. nih.gov Furthermore, modeling transition states for potential reactions can determine activation energies, helping to predict whether a proposed transformation is kinetically feasible. scirp.org This predictive power can save significant experimental effort by focusing on the most promising reaction pathways. rsc.org

| Computational Method | Predicted Property | Implication for Reactivity |

|---|---|---|

| Molecular Electrostatic Potential (MEP) Mapping | Regions of positive and negative charge | Identifies likely sites for nucleophilic and electrophilic attack |

| Frontier Molecular Orbital (FMO) Analysis | Energies and shapes of HOMO and LUMO | Predicts reactivity in concerted reactions and charge-transfer complexes |

| Transition State (TS) Calculation | Activation energy (ΔG‡) of a reaction step | Determines kinetic feasibility and helps elucidate reaction mechanisms |

| Natural Bond Orbital (NBO) Analysis | Charge distribution and orbital interactions | Quantifies bond strengths and delocalization effects, explaining substituent effects |

Design of Next-Generation Quinoline-Based Reagents

The true value of a building block like this compound lies in its potential to be transformed into more complex, high-value reagents. mdpi.com The dual functionality allows for sequential or orthogonal derivatization, creating a platform for generating novel molecular scaffolds. nih.gov

The sulfinate moiety can be oxidized to a sulfonyl chloride, a key precursor for sulfonamides and sulfones. Alternatively, it can participate in radical reactions. The C2-chloro position can be substituted with a vast array of functionalities via cross-coupling. rsc.org By combining these transformations, a diverse library of bifunctional quinolines can be created. These next-generation reagents could serve as advanced intermediates for pharmaceuticals, fluorescent probes, or ligands for catalysis. nih.govnih.gov The strategy of molecular hybridization, combining the quinoline core with other pharmacophores, is a well-established approach in drug design that could be readily applied. mdpi.comnih.gov

| Parent Compound | Transformation | Resulting Reagent Class | Potential Application |

|---|---|---|---|

| This compound | Oxidation of sulfinate (e.g., with NCS) | 2-Chloroquinoline-6-sulfonyl chlorides | Synthesis of sulfonamide libraries for medicinal chemistry |

| This compound | Suzuki coupling at C2 | 2-Aryl-quinoline-6-sulfinates | Precursors for fluorescent dyes and materials |

| This compound | Buchwald-Hartwig amination at C2 | 2-Aminoquinoline-6-sulfinates | Building blocks for kinase inhibitors and bioactive compounds |

| This compound | Sequential Coupling: 1. Sonogashira at C2; 2. Oxidation of sulfinate | 2-Alkynylquinoline-6-sulfonyl chlorides | Advanced intermediates for complex, multi-target drug candidates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.